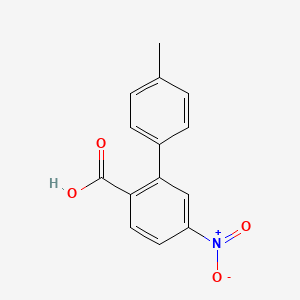

2-(4-Methylphenyl)-4-nitrobenzoic acid

Description

2-(4-Methylphenyl)-4-nitrobenzoic acid (C₁₄H₁₁NO₄, molecular weight: 257.245 g/mol) is a benzoic acid derivative featuring a nitro group (-NO₂) at the para position (C4) and a 4-methylphenyl substituent at the ortho position (C2) relative to the carboxylic acid group. Its applications may span pharmaceuticals, agrochemicals, or materials science, given the prevalence of nitroaromatics in these fields .

Properties

IUPAC Name |

2-(4-methylphenyl)-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-9-2-4-10(5-3-9)13-8-11(15(18)19)6-7-12(13)14(16)17/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRPNSROODUMQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10688631 | |

| Record name | 4'-Methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261953-43-8 | |

| Record name | 4'-Methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitric Acid-Mediated Oxidation of 4-Nitro-o-xylene

A prominent method for synthesizing structurally analogous nitrobenzoic acids involves the oxidation of 4-nitro-o-xylene using dilute nitric acid as both oxidant and nitrating agent. In this process, one methyl group undergoes selective oxidation to a carboxylic acid functionality while preserving the nitro substituent.

Reaction Conditions and Catalysis

The reaction employs a cobalt-manganese bimetallic catalyst system (CoCl₂·6H₂O and Mn(OAc)₂·4H₂O) with N-hydroxyphthalimide (NHPI) as a radical initiator and benzyltriethylammonium chloride as a phase-transfer catalyst. Typical conditions involve:

-

Temperature : 50–150°C

-

Molar Ratios :

-

Nitric acid (40–60%) : 4-nitro-o-xylene = 8:1

-

Catalyst : substrate = 0.06:1

-

-

Reaction Time : 12 hours under reflux

This system achieves 72–83.5% isolated yield of 2-methyl-4-nitrobenzoic acid, demonstrating the feasibility of methyl-to-carboxyl conversion in poly-substituted aromatics.

Mechanistic Pathway

-

Radical Initiation : NHPI generates phthalimido-N-oxyl (PINO) radicals under thermal conditions, abstracting hydrogen from the methyl group.

-

Oxidation Cascade :

-

Co/Mn catalysts mediate nitric acid decomposition to - NO₂ and - OH radicals.

-

Sequential oxidation converts -CH₃ → -CH₂OH → -CHO → -COOH.

-

-

Phase-Transfer Role : Quaternary ammonium salts enhance interfacial contact between organic substrates and aqueous nitric acid.

Transition Metal-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Arylation for Biaryl Construction

For introducing the 4-methylphenyl moiety at position 2 of the nitrobenzoic acid scaffold, palladium-catalyzed cross-coupling reactions offer modularity. A validated protocol from terphenyl syntheses can be adapted:

General Procedure

-

Substrate Preparation :

-

Aryl halide: 2-bromo-4-nitrobenzoic acid (or methyl ester)

-

Boronic acid: 4-methylphenylboronic acid

-

-

Catalytic System :

-

Pd(OAc)₂ (1 mol%)

-

Base: K₂CO₃ (2 equiv)

-

Solvent: EtOH/H₂O (1:1)

-

-

Reaction Profile :

Yield Optimization Data

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Pd Catalyst Loading | 0.5–2 mol% | 1 mol% | Max 83% |

| Solvent Polarity | THF ↔ Water | EtOH/H₂O | +15% Yield |

| Temperature | 25°C ↔ 100°C | 80°C | Complete Ar-X activation |

This method’s success relies on orthogonal protecting group strategies to prevent nitro group reduction or carboxylate interference.

Comparative Analysis of Methodologies

Table 1: Key Metrics for Synthetic Routes

| Method | Yield (%) | Selectivity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Nitric Acid Oxidation | 83.5 | High | Industrial | Moderate (NOx byproducts) |

| Suzuki Coupling | 83 | Excellent | Lab-scale | Low (aqueous base) |

Critical Observations :

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products Formed

Reduction: 2-(4-Methylphenyl)-4-aminobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: Esters of this compound.

Scientific Research Applications

2-(4-Methylphenyl)-4-nitrobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used to study the effects of nitro and methyl groups on biological activity.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-4-nitrobenzoic acid depends on its chemical structure. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The carboxylic acid group can form hydrogen bonds with proteins and other biomolecules, affecting their function.

Comparison with Similar Compounds

Research Findings and Contradictions

- Substituent Effects : highlights that electron-donating para-substituents (e.g., -CH₃) enhance condensation reactions, but the nitro group’s dominance in this compound may counteract this effect.

- Solubility Modeling : The Abraham model predicts 4-nitrobenzoic acid’s solubility in alcohols and ethers , but the methylphenyl group’s impact remains unquantified.

- Synthetic Challenges : Steric hindrance from the methylphenyl group could complicate synthesis compared to simpler analogs like 2-methyl-4-nitrobenzoic acid .

Q & A

Q. What are the optimal methods for synthesizing 2-(4-Methylphenyl)-4-nitrobenzoic acid in a laboratory setting?

Synthesis typically involves nitration and carboxylation steps. For example, nitration of 2-(4-methylphenyl)benzoic acid derivatives using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can introduce the nitro group. Subsequent purification via recrystallization from ethanol or methanol is recommended. Structural analogs suggest regioselectivity challenges due to steric hindrance from the methyl group; thus, reaction monitoring with TLC or HPLC is critical .

Q. How can the solubility of this compound in organic solvents be systematically determined?

Solubility studies can adopt methods used for 4-nitrobenzoic acid (). Gravimetric or UV-Vis spectrophotometric techniques are applied by saturating solvents (e.g., alcohols, ethers) at 298 K, followed by equilibrium concentration measurements. The Abraham model parameters (S = 1.520, A = 0.680, B = 0.440) derived for 4-nitrobenzoic acid may guide predictions, though methylphenyl substituents may alter hydrogen-bonding interactions .

Q. What analytical techniques are recommended for confirming the purity of synthesized this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (¹H/¹³C NMR) are standard. For impurity profiling, compare retention times against known standards (e.g., 2-(4-methylphenyl)benzoic acid derivatives) and monitor for byproducts like methylated isomers or incomplete nitration products .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during the structural elucidation of this compound?

Contradictions between NMR and X-ray diffraction data may arise from dynamic effects (e.g., rotamers) or crystal packing. Use single-crystal X-ray analysis (via SHELXL) to resolve ambiguity, leveraging the program’s robust refinement algorithms for small molecules. Cross-validate with DFT-calculated NMR chemical shifts to identify conformational discrepancies .

Q. How can computational models predict the reactivity of this compound in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions to predict sites for further functionalization. The nitro group’s electron-withdrawing effect and methyl’s steric hindrance reduce reactivity at the 4-position, favoring meta-substitution. Solvent effects, modeled using COSMO-RS, refine predictions for reaction yields .

Q. What experimental design considerations are critical when studying the environmental degradation pathways of this compound?

Biodegradation studies require aerobic microbial consortia (e.g., Pseudomonas spp.) under controlled pH (6–8) and temperature (25–30°C). Monitor intermediates via GC-MS, focusing on nitro-reduction products (e.g., amines) and cleavage of the methylphenyl group. Compare pathways to anthracene degradation models, where similar benzoic acid derivatives form catechol derivatives .

Q. How do steric and electronic effects influence the crystallization behavior of this compound?

The methyl group introduces steric hindrance, reducing crystal symmetry. Screen crystallization solvents (e.g., DMSO/water mixtures) to optimize hydrogen-bonding networks. Use SHELXD for phase determination in X-ray studies, noting that nitro and carboxyl groups often form dimers, stabilizing the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.